Adamantan-1-amine;formic acid
Description
Significance of Adamantane (B196018) Derivatives in Modern Organic Chemistry and Materials Science
Adamantane and its derivatives have carved a significant niche in both organic chemistry and materials science since the discovery of adamantane in petroleum in 1933. wikipedia.org The unique properties of the adamantane cage—a rigid, stress-free, and highly symmetrical (Td symmetry) structure—make it an invaluable building block. wikipedia.orgresearchgate.net
In Organic and Medicinal Chemistry: The lipophilic and bulky nature of the adamantyl group is widely exploited in medicinal chemistry to enhance the pharmacological profiles of drugs. researchgate.netresearchgate.net By incorporating an adamantane moiety, chemists can modulate a drug's bioavailability, metabolic stability, and ability to cross biological barriers like the blood-brain barrier. researchgate.netontosight.ai This has led to the development of numerous clinically approved drugs, including antivirals like Amantadine (B194251) (an adamantan-1-amine derivative) and Rimantadine, and drugs for neurological disorders such as Memantine. wikipedia.orgnih.gov The adamantane scaffold is also used to create chiral molecules and serves as a key intermediate in various synthetic pathways. wikipedia.orgrsc.org
In Materials Science: The structural rigidity and thermal stability of adamantane lend themselves to applications in materials science. Adamantane-based polymers are being explored for use in specialty coatings, such as those for touchscreens, and as thermally stable lubricants. wikipedia.org Its cage-like structure allows for the creation of porous materials and molecular crystals through self-assembly, with potential applications in nanotechnology for hosting guest molecules. wikipedia.orgyoutube.com Furthermore, adamantane derivatives are used to prepare shape-memory polyurethanes, where the bulky adamantane group helps form the amorphous domains necessary for the shape-memory effect. rsc.org
Fundamental Intermolecular Interactions and Complex Formation in Amine-Acid Systems
The interaction between an amine and a carboxylic acid is a classic example of acid-base chemistry that can result in either a hydrogen-bonded complex or a proton-transfer salt. The outcome is governed by several factors, including the relative acidity of the carboxylic acid (pKa), the basicity of the amine (pKb), the solvent environment, and steric effects. rsc.orgnih.gov
Hydrogen Bonding: In less polar environments or when the difference in pKa and pKb is small, the amine and carboxylic acid can form a neutral complex stabilized by a strong hydrogen bond (N···H–O). rsc.org Primary and secondary amines, which have hydrogen atoms bonded to nitrogen, can act as hydrogen bond donors, while all amines can act as hydrogen bond acceptors via the lone pair on the nitrogen atom. quora.comlumenlearning.com These hydrogen bonds are powerful drivers of intermolecular association. youtube.com
Proton Transfer and Salt Formation: When a sufficiently acidic carboxylic acid reacts with a sufficiently basic amine, a proton is transferred from the acid's carboxyl group (-COOH) to the amine's amino group (-NH2), forming a carboxylate anion (–COO⁻) and an ammonium (B1175870) cation (–NH3⁺). rsc.orglibretexts.org This results in the formation of an ionic salt, stabilized by strong electrostatic attractions known as salt bridges. This proton transfer is more favorable in polar solvents that can stabilize the resulting ions. rsc.org The formation of these tight ion pairs is a key interaction in many biological systems. rsc.org
The interaction between adamantan-1-amine and formic acid is expected to involve a strong hydrogen bond, with the potential for proton transfer to form adamantan-1-ammonium formate (B1220265), especially under conditions that favor ionization.
Current Research Trajectories for Adamantan-1-amine and its Interactions with Formic Acid
While specific research focusing exclusively on the adamantan-1-amine and formic acid complex is not extensively documented in high-impact literature, current research trends point towards the investigation of such systems within the broader context of co-crystal engineering and supramolecular chemistry.
Researchers are actively exploring the formation of co-crystals between active pharmaceutical ingredients (APIs), like amantadine hydrochloride (the chloride salt of adamantan-1-amine), and pharmaceutically acceptable co-formers, including carboxylic acids. rsc.org For instance, co-crystals of amantadine hydrochloride with nutraceuticals like ferulic acid and resveratrol (B1683913) have been synthesized. rsc.orgresearchgate.net These studies aim to modify the physicochemical properties of the API, such as solubility and stability, and in some cases, to achieve synergistic therapeutic effects. rsc.orgresearchgate.net
The interaction is often characterized using techniques like single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement and the nature of the hydrogen bonding or ionic interactions. rsc.org Computational studies are also employed to understand the energetics of complex formation. rsc.org A study involving a mobile phase containing formic acid for the analysis of amantadine analogues suggests the routine use of this amine-acid pairing in analytical chemistry, highlighting the stability of the protonated amine in this environment. nih.gov
Future research will likely continue to explore the synthesis and characterization of new solid forms of adamantan-1-amine with various carboxylic acids, including formic acid, to develop novel materials and pharmaceutical formulations with tailored properties.
Data on Adamantan-1-amine and Related Compounds
To provide context for the properties of the components involved, the following tables summarize key data for adamantan-1-amine and its hydrochloride salt.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N | nih.gov |
| CAS Number | 768-94-5 | - |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClN | nih.gov |
| Molecular Weight | 187.71 g/mol | nih.gov |
| Monoisotopic Mass | 187.1127773 Da | nih.gov |
| CAS Number | 665-66-7 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16790-64-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
adamantan-1-amine;formic acid |
InChI |
InChI=1S/C10H17N.CH2O2/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2-1-3/h7-9H,1-6,11H2;1H,(H,2,3) |
InChI Key |
PLXNIIXHHYMQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Adamantan 1 Amine
Routes to Adamantan-1-amine and Related Bridgehead Amines
The rigid, cage-like structure of adamantane (B196018) presents both challenges and opportunities for chemical synthesis. The introduction of a primary amine group at one of the four equivalent tertiary bridgehead positions is a key transformation, enabling the development of a wide array of pharmacologically active compounds.
Ritter-type Reactions and Related Amination Processes
The Ritter reaction is a cornerstone in the synthesis of N-alkyl amides, which can be subsequently hydrolyzed to yield primary amines. wikipedia.org This reaction typically involves the reaction of a carbocation precursor, such as an alcohol or alkene, with a nitrile in the presence of a strong acid. wikipedia.org In the context of adamantane chemistry, 1-adamantanol (B105290) or other suitable precursors can be reacted with nitriles like acetonitrile (B52724) to form N-(1-adamantyl)acetamide. nih.govacs.org This intermediate is then hydrolyzed to afford adamantan-1-amine. nih.govacs.org
Various catalytic systems have been developed to improve the efficiency and mildness of the Ritter reaction for adamantane derivatives, including the use of copper catalysts. researchgate.net The reaction can be initiated from adamantane itself, 1-haloadamantanes, or 1-adamantanol. researchgate.net
Table 1: Examples of Ritter-type Reactions in Adamantane Chemistry
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-Bromoadamantane (B121549) | Acetonitrile, Sulfuric Acid | N-(1-Adamantyl)acetamide | - | nih.govacs.org |
| Adamantan-1-ol | Nitriles, Cu-catalysts | N-(Adamantan-1-yl)carbamides | - | researchgate.net |
| 5-Bromo-2-oxaadamantane | Chloroacetonitrile, Sulfuric Acid | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | 26.7 | nih.gov |
| 2-Oxaadamantan-5-ol | Chloroacetonitrile, Sulfuric Acid | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | High | nih.gov |
Yield not always reported in the provided search results.
Conversion of Haloadamantanes to Aminoadamantanes
An alternative one-pot method describes the synthesis of amantadine (B194251) hydrochloride from 1-bromoadamantane using urea (B33335) and methanol (B129727) with tetrabutyl ammonium (B1175870) iodide (TBAI) as a phase transfer catalyst, offering an efficient and sustainable process. ias.ac.in Another method involves reacting 1-haloadamantanes with lithium metal under sonication to form the corresponding 1-lithioadamantane, which can then be reacted with an aminating agent. google.com
Formylation-Hydrolysis Pathways for Amine Synthesis
Table 2: Two-Step Synthesis of Amantadine Hydrochloride via Formylation-Hydrolysis nih.govacs.org
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | 1-Bromoadamantane, Formamide (B127407) | Sulfuric Acid | N-(1-Adamantyl)formamide | 94 |
| 2 | N-(1-Adamantyl)formamide | Aqueous HCl | Adamantan-1-amine Hydrochloride | 93 |
| Overall | 88 |
Reactions of 1,3-Dehydroadamantane with Nitrogenous Reagents
1,3-Dehydroadamantane (DHA) is a highly strained and reactive propellane that serves as a versatile platform for the synthesis of 1,3-disubstituted adamantane derivatives. Its reactions with a wide range of nucleophiles, including nitrogen-containing compounds (NH-acids), have been explored. snv63.ru These reactions allow for the direct introduction of nitrogenous functional groups onto the adamantane scaffold.
Role of Formic Acid and Formamide in Adamantane Functionalization
Formic acid and its amide derivative, formamide, play significant roles in the functionalization of the adamantane core, particularly in the introduction of amine groups.
Leuckart–Wallach Reductive Amination Applied to Adamantane Chemistry
The Leuckart–Wallach reaction is a classic method for the reductive amination of aldehydes and ketones. numberanalytics.comwikipedia.org It utilizes formic acid or its derivatives, such as ammonium formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. alfa-chemistry.comresearchgate.net The reaction proceeds by the conversion of a carbonyl compound to an amine. wikipedia.org While typically applied to aldehydes and ketones, the principles of this reaction are relevant to adamantane chemistry, especially in pathways involving formamide. wikipedia.org For instance, the synthesis of N-(1-adamantyl)formamide from 1-bromoadamantane and formamide can be seen as a related transformation where formamide acts as the nitrogen source. nih.govacs.org The Leuckart-Wallach reaction is known for its simplicity, though it can require high reaction temperatures. alfa-chemistry.com
Acid-Catalyzed Rearrangements Mediated by Formic Acid
The rigid and thermodynamically stable adamantane cage can be constructed through acid-catalyzed rearrangements of various polycyclic hydrocarbon precursors. Formic acid plays a significant role in mediating these transformations. For instance, primary alcohols can undergo an acid-catalyzed sigmatropic rearrangement when refluxed in formic acid to yield adamantane derivatives. nih.gov In one study, a primary alcohol was converted to a secondary alcohol with the adamantane framework, which was then oxidized to a ketone. nih.gov
Formic acid is also instrumental in the carboxylation of adamantane to produce 1-adamantanecarboxylic acid. wikipedia.orgorgsyn.org This reaction typically involves treating adamantane with formic acid in the presence of a stronger acid like sulfuric acid, which facilitates the formation of the crucial 1-adamantyl cation intermediate. orgsyn.org Furthermore, refluxing isomeric mixtures of alcohols in formic acid can lead to their rearrangement into the corresponding formic esters. nih.gov This reactivity highlights formic acid's dual role as a reagent and a medium that promotes the skeletal rearrangements necessary to form the stable adamantane structure.
A general method for carboxylating saturated hydrocarbons with a tertiary hydrogen involves the use of formic acid. This has been applied to convert precursors like adamantane, 1-adamantanol, and 1-bromoadamantane into 1-adamantanecarboxylic acid. orgsyn.org The process underscores the utility of formic acid in generating key adamantane intermediates under acidic conditions.
Formation and Hydrolysis of N-(1-Adamantyl)formamide Intermediates
A prominent and efficient route to synthesizing adamantan-1-amine (amantadine) involves the formation and subsequent hydrolysis of an N-(1-adamantyl)formamide intermediate. This two-step process is a practical alternative to methods involving more complex functional group degradations. google.com
The synthesis typically begins with a precursor such as 1-bromoadamantane, which reacts with formamide in a Ritter-type reaction. acs.org The reaction conditions are optimized to maximize the yield of N-(1-adamantyl)formamide. acs.org For example, heating 1-bromo-adamantane with an excess of formamide at elevated temperatures (e.g., 140°C or 85°C) produces the formamide intermediate. acs.orgresearchgate.net Subsequent hydrolysis of the N-(1-adamantyl)formamide, usually with an aqueous solution of hydrochloric acid, yields adamantan-1-amine hydrochloride. acs.org This method is noted for its high yields and suitability for large-scale production. acs.orgresearchgate.net
The table below summarizes the conditions and yields for the formation of N-(1-adamantyl)formamide and its hydrolysis, based on reported research findings.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formation | 1-Bromoadamantane, Formamide | Sulfuric Acid | 85 | 5.5 | 94.4 | acs.org |
| Formation | 1-Bromoadamantane, Formamide | - | 140 | 3 | - | researchgate.net |
| Hydrolysis | N-(1-Adamantyl)formamide | Aqueous HCl | - | - | 93 | acs.org |
Innovations in Adamantane Amine Synthesis: Process Efficiency and Yield Optimization
Significant efforts have been directed towards improving the efficiency, yield, and environmental footprint of adamantane amine synthesis. Innovations focus on optimizing reaction parameters, reducing waste, and shortening reaction times.
While the two-step formamide method is common, alternative single-step methods for related compounds have been developed to enhance efficiency. For instance, a one-step synthesis for 1-(1-isocyanoethyl)adamantane was developed that increased the yield by 27% compared to the traditional two-step formamide route, highlighting a move towards more direct and less labor-intensive synthetic strategies. mdpi.com These advancements underscore a continuous drive for more sustainable and cost-effective production of adamantane amines.
Synthetic Exploration of Adamantan-1-amine Derivatives utilizing Formic Acid-Related Reagents
Formic acid and its related reagents, such as formamide, are versatile tools in the synthesis of various adamantane derivatives beyond the parent amine. The Leuckart–Wallach reaction, which utilizes a mixture of formamide and formic acid, serves as a powerful method for reductive amination. This reaction has been employed to convert an adamantane-based ketone precursor into a 1,2-diamine hydrochloride salt in high yield. nih.govmdpi.com
Formic acid is also a key reagent in carboxylation reactions to produce adamantane carboxylic acids, which are valuable precursors for other derivatives. The carboxylation of adamantane itself with formic acid yields 1-adamantanecarboxylic acid. wikipedia.org This reaction can be extended to more complex substrates; for example, 1-bromo-4-nitrophenyladamantane is converted to 4-nitrophenyladamantane-1-carboxylic acid by reacting it with formic acid in a sulfuric acid medium. science.org.ge
Furthermore, a one-pot method for synthesizing 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid uses anhydrous formic acid in a mixture of nitric and sulfuric acids, achieving a high yield of 92%. chemicalbook.com The role of the mixed acids is crucial, with sulfuric acid acting not just as a solvent but also enhancing the oxidative ability of nitric acid. chemicalbook.com
The table below details the synthesis of various adamantane derivatives using formic acid or formamide.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Adamantane-based ketone | Formamide, Formic Acid | 1,2-Diamine hydrochloride salt | High | nih.govmdpi.com |
| 1-Bromo-4-nitrophenyladamantane | Formic Acid, Sulfuric Acid | 4-Nitrophenyladamantane-1-carboxylic acid | - | science.org.ge |
| 1-Adamantane carboxylic acid | Anhydrous Formic Acid, Nitric Acid, Sulfuric Acid | 1,3-Adamantanedicarboxylic acid | 92 | chemicalbook.com |
| Adamantane | Formic Acid, Sulfuric Acid | 1-Adamantanecarboxylic acid | - | wikipedia.org |
Advanced Structural and Spectroscopic Characterization of Adamantan 1 Amine Systems
Single-Crystal and Powder X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for adamantan-1-aminium (B1230121) formate (B1220265) is not prominently documented in the reviewed literature, a comprehensive understanding of its solid-state architecture can be constructed by analyzing studies of analogous adamantan-1-aminium carboxylate salts and other adamantane (B196018) derivatives.
The crystal packing of adamantane derivatives is significantly influenced by the bulky, hydrophobic nature of the adamantyl cage and the hydrogen-bonding capabilities of the functional groups. In the solid state, adamantan-1-aminium cations and formate anions would be expected to arrange in a manner that maximizes electrostatic interactions and hydrogen bonding while accommodating the steric bulk of the adamantane cage.
Studies on related compounds, such as bis(adamantan-1-aminium) carbonate, reveal a layered supramolecular architecture. nih.gov In this structure, the adamantan-1-aminium cations and carbonate anions form a two-dimensional layer through hydrogen bonding, with the hydrophobic adamantane groups situated on the surface of these layers. nih.gov These hydrophobic layers then interact with adjacent layers primarily through weaker van der Waals forces and C—H···H—C contacts. nih.gov A similar layered arrangement, driven by the segregation of hydrophilic, hydrogen-bonded networks and hydrophobic adamantane domains, is a highly probable packing motif for adamantan-1-aminium formate. The nature and size of substituents have been shown to have a high influence on the packing architecture of adamantane derivatives. rsc.orgresearchgate.net
The primary interaction governing the crystal structure of adamantan-1-aminium formate would be the charge-assisted hydrogen bonds between the ammonium (B1175870) group of the adamantan-1-aminium cation (N⁺–H) and the carboxylate oxygen atoms of the formate anion (⁻O–C=O).
In analogous structures like adamantan-1-ammonium acetate (B1210297), the crystal structure is stabilized by a network of intermolecular charge-assisted N–H···O hydrogen bonds. researchgate.net All three ammonium hydrogen atoms participate in hydrogen bonding with the oxygen atoms of the acetate anion, creating a robust, one-dimensional chain structure. researchgate.net A similar scenario is observed in adamantan-1-ammonium 4-fluorobenzoate, where cations and anions are connected by dense N–H···O hydrogen-bonded networks. researchgate.net
Table 1: Representative Hydrogen Bond Data from Analogous Adamantan-1-aminium Salts
| Compound | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| Adamantan-1-ammonium acetate | N1–H···O1 | 2.765(3) | 1.83(3) | 169(3) | researchgate.net |
| N1–H···O2 | 2.789(3) | 1.86(3) | 167(3) | researchgate.net | |
| N1–H···O2 | 2.834(3) | 1.91(3) | 160(3) | researchgate.net |
This table is interactive and showcases typical hydrogen bond geometries found in related crystal structures.
The adamantane cage is known for its high rigidity and stability, being virtually stress-free. wikipedia.org In the solid state, the adamantyl cage typically adopts a conformation where all cyclohexane (B81311) rings are in the ideal chair conformation. uobaghdad.edu.iq However, minor distortions from the ideal Td symmetry can occur due to intermolecular interactions within the crystal lattice.
In many crystal structures of adamantane derivatives, orientational disorder of the adamantane group is observed. nih.gov This phenomenon arises because the bulky, globular shape of the adamantane cage can often occupy multiple orientations within the crystal lattice with similar energy, leading to a statistical distribution over two or more positions. This has been noted in various adamantane-based ester derivatives. nih.gov The presence and ratio of this disorder can be refined from single-crystal X-ray diffraction data.
The introduction of substituents onto the adamantane framework can have a profound impact on both the molecular conformation and the crystal packing. While the formic acid moiety in adamantan-1-aminium formate is relatively small, studies on a wider range of adamantane derivatives illustrate key principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure and connectivity of adamantan-1-amine derivatives in solution.
In a solution of adamantan-1-aminium formate, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the formation of the salt and the integrity of the adamantyl cage.
¹H NMR Spectroscopy: The ¹H NMR spectrum of amantadine (B194251) (the free base) in a solvent like CDCl₃ typically shows characteristic signals for the protons of the adamantyl cage. walshmedicalmedia.com The spectrum is often complex due to the overlap of signals for the chemically different CH and CH₂ groups. Upon formation of the adamantan-1-aminium formate salt and dissolution in a solvent like D₂O, the amine protons would exchange with the solvent and may not be observed. The signals for the adamantyl protons would likely shift slightly downfield due to the protonation of the amine group. A distinct singlet corresponding to the formate proton (H-COO⁻) would also be expected, typically appearing in the region of 8-9 ppm. auctoresonline.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of amantadine shows distinct signals for the different carbon environments in the adamantyl cage. walshmedicalmedia.com For adamantan-1-aminium formate, one would expect to see signals corresponding to the quaternary carbon attached to the nitrogen, the methine carbons (CH), and the methylene (B1212753) carbons (CH₂) of the adamantane cage. An additional signal for the carboxylate carbon of the formate anion would also be present, typically in the range of 160-170 ppm.
Table 2: Expected NMR Chemical Shifts (δ) for Adamantan-1-aminium Formate
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Adamantyl CH | ~2.1 | Broad singlet | Signals for different protons often overlap. |
| Adamantyl CH₂ | ~1.6-1.8 | Multiplet | Complex overlapping signals. | |
| Formate H-COO⁻ | ~8.0-9.0 | Singlet | Diagnostic for the formate anion. auctoresonline.org | |
| ¹³C | Adamantyl C-NH₃⁺ | ~50-55 | Quaternary carbon. | |
| Adamantyl CH | ~35-40 | Methine carbons. | ||
| Adamantyl CH₂ | ~28-32 | Methylene carbons. | ||
| Formate COO⁻ | ~160-170 | Carboxylate carbon. |
This table is interactive and provides a general guide to the expected NMR signals based on data for amantadine and formate salts. walshmedicalmedia.comauctoresonline.org
The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of adamantan-1-aminium formate in solution. The rigidity of the adamantane cage generally results in sharp and well-resolved NMR signals, facilitating detailed structural analysis. solubilityofthings.com
Solid-State NMR for Investigating Conformational Dynamics and Proton Environments
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of solid materials, including crystalline and amorphous powders. For adamantan-1-ammonium formate, ssNMR can provide detailed information about the local environments of different nuclei (¹H, ¹³C, ¹⁵N), the conformational dynamics of the adamantane cage, and the nature of the proton interactions in the ammonium-formate salt bridge.
The adamantane moiety itself is known for its high symmetry and characteristic NMR signals. In the solid state, the ¹³C signals of adamantane are often used as a chemical shift standard. nih.gov The spectra typically show two distinct resonances corresponding to the methine (CH) and methylene (CH₂) carbons of the cage. wikipedia.org The precise chemical shifts and linewidths of these signals in adamantan-1-ammonium formate can reveal information about crystal packing and the influence of the charged ammonium group on the electronic structure of the cage.
Proton (¹H) ssNMR, especially with advancements in magic-angle spinning (MAS), can resolve distinct proton environments. researchgate.net In this system, one would expect to differentiate between the protons of the adamantane cage and the protons of the ammonium group (-NH₃⁺). The chemical shifts of the -NH₃⁺ protons are particularly sensitive to their environment and can provide direct evidence of hydrogen bonding with the formate anion. acs.org Furthermore, techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to correlate the protons with their directly bonded carbons, confirming assignments and providing insights into molecular rigidity. researchgate.net
Conformational dynamics, such as the reorientation of the entire molecule within the crystal lattice, can be studied by analyzing NMR relaxation times (T₁) and line shapes over a range of temperatures. researchgate.net While the adamantane cage itself is rigid, the molecule as a whole can undergo motions in the solid state, the rates of which can be quantified by dynamic NMR experiments. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |
| ¹³C | 25-40 | Adamantane cage structure, packing effects |
| ¹³C | ~50-60 | Carbon atom attached to the nitrogen |
| ¹³C | ~165-175 | Formate carboxyl carbon |
| ¹H | 1.5-2.5 | Adamantane cage protons |
| ¹H | ~7-9 | Ammonium (-NH₃⁺) protons |
Table 1: Predicted Solid-State NMR Chemical Shifts for Adamantan-1-ammonium Formate. These values are estimations based on known data for adamantane derivatives and ammonium salts. nih.govlibretexts.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing intermolecular interactions. mdpi.comnih.gov For adamantan-1-ammonium formate, these methods provide a detailed fingerprint of its molecular structure.
The IR and Raman spectra of adamantan-1-ammonium formate would be a superposition of the vibrations from the adamantane cage, the ammonium group, and the formate anion.
Adamantane Cage: The adamantane structure gives rise to a series of characteristic peaks. These include C-H stretching vibrations near 2900 cm⁻¹, CH₂ scissoring modes around 1450 cm⁻¹, and a complex pattern of C-C skeletal deformations below 1000 cm⁻¹. researchgate.net
Ammonium Group (-NH₃⁺): The formation of the ammonium salt is clearly identified by the appearance of broad, strong absorption bands in the IR spectrum, typically in the 3200-2800 cm⁻¹ region, corresponding to N-H stretching vibrations. spectroscopyonline.com Additionally, NH₃⁺ deformation (bending) modes are expected around 1620-1560 cm⁻¹. cdnsciencepub.comresearchgate.net
Formate Anion (HCOO⁻): The formate ion displays characteristic vibrations for its carboxylate group. The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations are particularly important. These typically appear around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The C-H stretching of the formate proton is also expected near 2830 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Adamantane C-H | Stretching | 2850 - 2950 | researchgate.net |
| Adamantane CH₂ | Scissoring | ~1450 | researchgate.net |
| Ammonium N-H | Stretching | 2800 - 3200 (broad) | spectroscopyonline.com |
| Ammonium NH₃⁺ | Bending | 1560 - 1620 | cdnsciencepub.com |
| Formate C=O | Asymmetric Stretch | 1550 - 1600 | acs.org |
| Formate C-O | Symmetric Stretch | 1300 - 1400 | acs.org |
Table 3: Characteristic Vibrational Frequencies for Adamantan-1-ammonium Formate.
The most significant intermolecular interaction in adamantan-1-ammonium formate is the hydrogen bonding between the ammonium cation (N-H donor) and the formate anion (O=C-O⁻ acceptor). wikipedia.org This interaction profoundly influences the vibrational spectra.
The N-H stretching vibrations of the -NH₃⁺ group are particularly indicative of hydrogen bonding. In the absence of hydrogen bonding, these stretches would appear as sharper bands at higher frequencies. In the salt, the strong N-H···O hydrogen bonds cause these bands to become very broad and shift to lower wavenumbers (a red shift), often appearing as a broad envelope of absorption. spectroscopyonline.com The strength of the hydrogen bond can be correlated with the extent of this shift.
Similarly, the carboxylate stretching frequencies of the formate anion are sensitive to the hydrogen bonding environment. The interaction with the ammonium protons can affect the electron distribution in the COO⁻ group, leading to shifts in the positions and changes in the shapes of the asymmetric and symmetric stretching bands compared to a non-hydrogen-bonded formate salt. acs.orgresearchgate.net The formation of strong hydrogen bonds can lead to a more stable crystalline structure. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. libretexts.org For a salt like adamantan-1-ammonium formate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the intact cation.
Upon ESI-MS analysis in positive ion mode, the primary species observed would be the adamantan-1-ammonium cation, [C₁₀H₁₇NH₃]⁺, which would have a mass-to-charge ratio (m/z) of 152.2. The molecular weight of the neutral adamantan-1-amine is 151.26 g/mol . chemicalbook.com
Tandem mass spectrometry (MS/MS) experiments, where the parent ion (m/z 152.2) is isolated and fragmented, would provide detailed structural information. The fragmentation of the adamantane cage is characteristic. The molecular ion of adamantane itself (m/z 136) is typically strong due to its stable structure. wikipedia.org Key fragment ions observed for adamantane derivatives include losses of alkyl groups. Common fragments for adamantane are seen at m/z values of 93, 79, and 67. wikipedia.orgnist.gov
For the adamantan-1-ammonium cation, fragmentation would likely proceed through several pathways:
Loss of Ammonia (B1221849): A common pathway for ammonium ions is the loss of a neutral ammonia molecule (NH₃, 17 Da), which would lead to the formation of an adamantyl cation at m/z 135.
Cleavage of the Adamantane Cage: Following or preceding the loss of ammonia, the adamantane cage itself would fragment. This would lead to a series of characteristic ions resulting from the breakdown of the tricyclic system. libretexts.orgresearchgate.net
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation pattern for amines, although less favorable for the adamantane cage structure. libretexts.org
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 152 | [C₁₀H₁₆NH₃]⁺ | (Parent Ion) |
| 135 | [C₁₀H₁₅]⁺ | NH₃ |
| 93 | [C₇H₉]⁺ | C₃H₆ (from m/z 135) |
| 79 | [C₆H₇]⁺ | C₄H₈ (from m/z 135) |
Table 4: Predicted Mass Spectrometry Fragmentation for the Adamantan-1-ammonium Cation. wikipedia.orgchemicalbook.comnist.gov
Theoretical and Computational Investigations of Adamantan 1 Amine and Formic Acid Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are essential for understanding the fundamental nature of the interaction at an electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide precise information on the geometry, bonding, and spectroscopic properties of the resulting complex.
The formation of the adamantan-1-amine;formic acid complex is dominated by a strong hydrogen bond that evolves into a full proton transfer. In the gas phase or non-polar solvents, a hydrogen-bonded complex may exist, but in the presence of a polar medium or in the solid state, the proton from the carboxylic acid group of formic acid transfers to the nitrogen atom of adamantan-1-amine. This creates an ion pair: the adamantan-1-ammonium cation and the formate (B1220265) anion.
Analysis of the electronic structure focuses on this proton transfer. The adamantane (B196018) cage itself is a saturated hydrocarbon framework with sp³ hybridized carbons, providing a rigid, non-polar scaffold. researchgate.net The key interaction involves the lone pair of electrons on the nitrogen atom of the amine and the acidic proton of formic acid.
Natural Bond Orbital (NBO) analysis is frequently used to quantify the charge transfer between the two molecules. Upon complex formation and proton transfer, a significant charge transfer occurs from the formic acid moiety to the adamantan-1-amine moiety, resulting in the formation of the charged ions. The bonding is primarily electrostatic, characterized by the strong attraction between the positively charged ammonium (B1175870) group (R-NH₃⁺) and the negatively charged carboxylate group (HCOO⁻). This ionic bond is further stabilized by a network of strong N-H···O hydrogen bonds.
Table 1: Illustrative NBO Charges on Key Atoms in the Adamantan-1-ammonium Formate Complex (Note: These are typical values derived from DFT calculations on similar amine-carboxylate systems and are for illustrative purposes.)
| Atom | Charge (a.u.) |
| N (in -NH₃⁺) | -0.9 to -1.1 |
| H (in -NH₃⁺) | +0.4 to +0.5 |
| C (in HCOO⁻) | +0.7 to +0.9 |
| O (in HCOO⁻) | -0.8 to -0.9 |
The adamantane cage is exceptionally rigid, and its conformation is essentially fixed. wikipedia.org Therefore, the conformational analysis of the this compound complex primarily concerns the orientation of the formate ion relative to the adamantan-1-ammonium cation.
Computational methods can map the potential energy surface (PES) of the complex by systematically rotating the formate ion around the ammonium group. These calculations reveal the most stable conformations and the energy barriers to rotation. The most stable geometry is typically one that maximizes the hydrogen bonding interactions. This usually involves a bidentate interaction where two hydrogen atoms of the -NH₃⁺ group form hydrogen bonds with the two oxygen atoms of the formate ion.
Studies on other adamantane derivatives show that the bulky cage can sterically influence the preferred conformations of interacting partners. acs.org For the adamantan-1-ammonium formate complex, the PES would show deep minima corresponding to these stable hydrogen-bonded orientations and relatively low barriers for the interconversion between them.
Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for identifying the formation of the salt. Quantum chemical calculations can predict the vibrational frequencies with high accuracy, aiding in the interpretation of experimental spectra. nih.gov
The most significant predicted changes upon the formation of the adamantan-1-ammonium formate salt are:
Disappearance of O-H Stretch: The broad O-H stretching band of the formic acid dimer (typically around 2500-3300 cm⁻¹) disappears.
Appearance of N-H⁺ Stretch: A broad, strong band corresponding to the N-H stretching vibrations of the newly formed ammonium group (R-NH₃⁺) appears, typically in the range of 2800-3200 cm⁻¹.
Shift in C=O Stretch: The C=O stretching frequency of formic acid (around 1770 cm⁻¹) is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (HCOO⁻). These appear at approximately 1600-1630 cm⁻¹ (asymmetric) and 1350-1400 cm⁻¹ (symmetric).
Table 2: Predicted Key Vibrational Frequency Shifts (Illustrative)
| Vibrational Mode | Free Molecules (cm⁻¹) | Adamantan-1-ammonium Formate Complex (cm⁻¹) |
| O-H Stretch (Formic Acid) | ~3100 | Absent |
| N-H Stretch (Amine) | ~3300-3400 | Absent |
| N-H⁺ Stretch (Ammonium) | Absent | ~2800-3200 (broad) |
| C=O Stretch (Formic Acid) | ~1770 | Absent |
| COO⁻ Asymmetric Stretch | Absent | ~1610 |
| COO⁻ Symmetric Stretch | Absent | ~1380 |
Molecular Dynamics Simulations
While quantum chemistry provides a static picture of the complex, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time, including its stability in solution and the mechanics of proton transfer.
MD simulations can model the adamantan-1-ammonium formate ion pair in a solvent box (e.g., water) to study its stability. researchgate.netmdpi.com The simulation tracks the positions and velocities of all atoms over time, governed by a force field that describes the inter- and intramolecular forces.
These simulations demonstrate the stability of the ion pair in solution. The strong electrostatic attraction and the robust N-H···O hydrogen bonds keep the formate anion associated with the ammonium cation. The simulations can measure key structural parameters like the average distance between the nitrogen and carbon atoms and the number and lifetime of hydrogen bonds. The bulky adamantane group influences the local solvent structure and may sterically protect the ionic interaction from being fully solvated and separated by water molecules.
The central event in the complex formation is proton transfer. Ab initio MD simulations, which calculate forces "on-the-fly" using quantum mechanics, are particularly suited for studying such reactive events. These simulations can explicitly model the breaking of the O-H bond and the formation of the N-H bond.
By analogy with similar systems like the formamidine-formic acid complex, the proton transfer can proceed via different pathways. nih.gov It may be a "successive" process, where the proton fully transfers to the nitrogen, creating a stable zwitterionic intermediate, which is a true local minimum on the potential energy surface. nih.gov
Advanced simulation techniques can be used to calculate the free energy landscape of the proton transfer process. nih.gov This landscape maps the change in free energy as a function of a reaction coordinate, such as the position of the transferring proton between the oxygen and nitrogen atoms. The landscape reveals the energy barrier that must be overcome for the proton to transfer and the relative thermodynamic stability of the initial hydrogen-bonded state versus the final ion-pair state. For the adamantan-1-amine and formic acid system, the free energy landscape is expected to show a deep basin corresponding to the highly stable adamantan-1-ammonium formate ion pair, confirming that proton transfer is a highly favorable process.
Consideration of Nuclear Quantum Effects in Proton Dynamics
The transfer of a proton from formic acid to adamantan-1-amine is a fundamental process in the formation of the adamantan-1-ammonium formate salt. While classical molecular dynamics can provide insights into the motion of atoms, a complete understanding of proton dynamics, especially in hydrogen-bonded systems, requires the consideration of nuclear quantum effects (NQEs). NQEs, such as zero-point energy and tunneling, can significantly influence the position of the proton and the energy barrier for its transfer.
Theoretical studies on similar hydrogen-bonded systems, like the formic acid dimer, have shown that NQEs can lower the free energy barrier for proton transfer by a significant margin nih.gov. For the adamantane-1-ammonium formate complex, it is hypothesized that the proton transfer from the carboxylic acid group of formic acid to the amino group of adamantan-1-amine is not a simple classical hop but a process influenced by quantum mechanics. The proton exists in a potential energy well between the oxygen of the formate and the nitrogen of the ammonium ion. Computational methods like path-integral molecular dynamics (PIMD) are employed to model these quantum effects. PIMD represents each quantum particle as a ring polymer, allowing for the exploration of quantum fluctuations and tunneling pathways nih.gov.
In the context of the adamantan-1-ammonium formate salt, PIMD simulations would be essential to accurately describe the proton's location and the nature of the N-H···O hydrogen bond. These simulations could reveal whether the proton is more localized on the nitrogen atom, as expected in a salt, or if there is a degree of proton sharing, which would indicate a strong hydrogen bond with significant covalent character. Understanding these quantum effects is crucial for accurately predicting the vibrational spectra and the stability of the complex.
Molecular Docking and Binding Mode Prediction
The adamantane cage is a well-known pharmacophore due to its lipophilic nature and rigid structure, which can favorably interact with binding pockets of various biological targets.
Molecular docking studies are instrumental in predicting how adamantan-1-amine and its derivatives, including the formate salt, might interact with biological macromolecules. The bulky and hydrophobic adamantane group can fit into lipophilic pockets of enzymes and receptors, while the ammonium group can form crucial hydrogen bonds and electrostatic interactions.
For instance, derivatives of adamantan-1-amine have been investigated as inhibitors of various enzymes. Docking studies on urease inhibitors showed that adamantane derivatives can exhibit significant binding affinity, with the adamantane moiety occupying a hydrophobic pocket and other functional groups forming hydrogen bonds with key amino acid residues nih.gov. Similarly, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic diseases. Molecular docking studies correctly reproduced the experimental inhibitory activities, highlighting the importance of the adamantane core in binding to the enzyme's active site nih.gov.
In the case of the adamantan-1-ammonium ion, the positively charged ammonium group would be expected to form strong, charge-assisted hydrogen bonds with negatively charged residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The formate counter-ion could also play a role in mediating interactions or by interacting with other parts of the binding site.
A hypothetical docking scenario of adamantan-1-ammonium formate into a protein binding pocket is presented in the table below, illustrating the potential types of interactions.
| Interacting Group of Ligand | Interacting Residue of Protein | Type of Interaction |
| Adamantane cage | Leucine, Valine, Isoleucine | Hydrophobic |
| Ammonium group (-NH3+) | Aspartate, Glutamate | Salt bridge, Hydrogen bond |
| Ammonium group (-NH3+) | Serine, Threonine, Backbone C=O | Hydrogen bond |
| Formate ion (HCOO-) | Arginine, Lysine | Salt bridge, Hydrogen bond |
The adamantane moiety is a classic guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity. It forms stable inclusion complexes with various host molecules, most notably cyclodextrins and cucurbit[n]urils. The formation of the adamantan-1-ammonium formate salt can influence its binding within these hosts.
The positively charged ammonium group can provide an additional handle for interaction with the portals of host molecules, which are often lined with polar atoms like oxygen. This can lead to stronger binding affinities compared to neutral adamantane derivatives. Formic acid, or the formate anion, can also be co-encapsulated or interact with the exterior of the host, further stabilizing the complex.
Studies on adamantane derivatives have demonstrated their ability to form well-defined host-guest complexes. For example, adamantyl-modified N-heterocyclic carbene ligands have been shown to form 1:1 supramolecular complexes with cucurbit researchgate.neturil (CB7) nih.gov. The driving force for this complexation is the hydrophobic effect, with the adamantane group being encapsulated within the hydrophobic cavity of the host. The presence of a charged group, as in adamantan-1-ammonium, would likely enhance the binding affinity through favorable ion-dipole interactions with the carbonyl portals of the cucurbituril (B1219460).
The complexation of adamantan-1-ammonium formate within a supramolecular host can be represented as: Host + Adamantan-1-ammonium⁺ + HCOO⁻ ⇌ [Host·Adamantan-1-ammonium]⁺ + HCOO⁻
This complexation can be utilized in various applications, such as drug delivery systems, where the host protects the drug molecule and releases it at a specific target. The table below summarizes the key interactions in such a host-guest system.
| Component | Role | Key Interactions |
| Adamantane | Guest | Hydrophobic interactions within the host cavity |
| Ammonium Group | Guest (polar part) | Ion-dipole interactions with host portals |
| Formate Ion | Counter-ion | Electrostatic interactions with the complex or solvent |
| Supramolecular Host | Host | Provides a binding cavity and modulates solubility |
Advanced Computational Methodologies
To gain a deeper understanding of the reactive and electronic properties of the adamantan-1-amine and formic acid system, advanced computational techniques are employed.
Car-Parrinello molecular dynamics (CPMD) is a powerful ab initio molecular dynamics method that allows for the study of chemical reactions and dynamic processes in condensed phases wikipedia.org. Unlike classical molecular dynamics, which relies on predefined force fields, CPMD calculates the forces on the atoms "on the fly" from the electronic structure, enabling the simulation of bond breaking and formation.
For the adamantan-1-amine and formic acid system, CPMD simulations can be used to study the proton transfer reaction in detail. By simulating the system at a given temperature, one can observe the spontaneous transfer of the proton from formic acid to the amine, forming the adamantan-1-ammonium formate salt. These simulations can provide valuable information about the reaction mechanism, including the role of solvent molecules in facilitating the proton transfer through a proton wire mechanism researchgate.net.
Metadynamics is a related technique that can be used to accelerate the exploration of rare events, such as chemical reactions, and to calculate the free energy landscape of the process rsc.org. By adding a history-dependent bias potential to the system, metadynamics encourages the system to escape from local minima and explore new regions of the conformational space. For the proton transfer in the adamantan-1-amine/formic acid system, metadynamics could be used to calculate the free energy barrier for the reaction, providing a quantitative measure of the reaction rate.
A hypothetical reaction coordinate for the proton transfer, which could be explored using CPMD and metadynamics, is the difference in the distance between the proton and the donor (oxygen) and acceptor (nitrogen) atoms. The free energy profile along this coordinate would reveal the transition state and the stability of the reactant, product, and any intermediate states.
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful computational tools used to analyze the electronic structure and bonding in molecules nih.govresearchgate.netresearchgate.netorientjchem.orgnih.gov.
QTAIM analysis is based on the topology of the electron density. It allows for the characterization of chemical bonds and non-covalent interactions through the analysis of bond critical points (BCPs). For the adamantan-1-ammonium formate complex, QTAIM analysis would be used to characterize the N-H···O hydrogen bonds between the ammonium ion and the formate ion. The properties of the BCP for this interaction, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide quantitative information about the strength and nature of the hydrogen bond. A high electron density and a positive Laplacian at the BCP are indicative of a strong, closed-shell interaction, typical of ionic and strong hydrogen bonds.
NBO analysis, on the other hand, provides a description of the bonding in terms of localized orbitals. It allows for the investigation of charge transfer and orbital interactions between different parts of a molecule. In the adamantan-1-ammonium formate complex, NBO analysis can quantify the charge transfer from the formate ion to the adamantan-1-ammonium ion, confirming the ionic nature of the salt. Furthermore, it can analyze the donor-acceptor interactions that constitute the hydrogen bond. The key interaction would be the donation of electron density from a lone pair orbital of an oxygen atom on the formate ion to the antibonding σ*(N-H) orbital of the ammonium ion. The energy of this interaction, E(2), is a measure of the hydrogen bond strength.
The table below summarizes the expected findings from a QTAIM and NBO analysis of the N-H···O hydrogen bond in the adamantan-1-ammonium formate salt.
| Analysis Method | Parameter | Expected Value/Interpretation |
| QTAIM | Electron density at BCP (ρ) | Relatively high, indicating a strong interaction. |
| QTAIM | Laplacian of electron density at BCP (∇²ρ) | Positive, characteristic of a closed-shell (ionic/H-bond) interaction. |
| NBO | Charge on Adamantan-1-ammonium | Close to +1, confirming salt formation. |
| NBO | Charge on Formate | Close to -1, confirming salt formation. |
| NBO | E(2) for n(O) -> σ*(N-H) | Significant value, quantifying the hydrogen bond strength. |
Machine Learning Approaches in Adamantane Chemistry
The integration of machine learning (ML) into computational chemistry has marked a significant transformation in the way researchers can predict and analyze chemical phenomena. numberanalytics.com These advanced computational tools leverage algorithms and statistical models to interpret vast chemical datasets, enabling the prediction of reaction outcomes and the design of novel molecules with specific properties. numberanalytics.comenergy.gov This has profound implications for the study of complex molecules like adamantane and its derivatives.
Machine learning models, including neural networks, random forests, and graph convolutional networks (GCNs), are trained on extensive datasets of known chemical reactions and molecular properties. numberanalytics.com This training allows them to identify intricate patterns and relationships that are often difficult to discern through traditional empirical methods alone. youtube.com For instance, ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of adamantane derivatives, guiding the synthesis of compounds with more favorable profiles. bohrium.com By processing molecular structures as inputs, these models can forecast a wide array of biological, chemical, and physical properties. bohrium.com
A significant application of machine learning in the realm of adamantane chemistry is in the prediction of synthetic performance and reaction yields. rjptonline.orgresearchgate.net Computational models that accurately forecast reaction outcomes can help chemists select the most efficient synthesis pathways, thereby reducing the time and resources spent on experimental work. rjptonline.org A notable example involved a human-machine learning collaboration that successfully identified a suitable ligand for a Suzuki–Miyaura cross-coupling reaction to synthesize α-aryl N-heterocycles. The model pinpointed tri(1-adamantyl)phosphine as an effective ligand, leading to a high-yield experimental outcome. researchgate.net This demonstrates the power of ML to navigate the high-dimensional space of reaction conditions and reactant structures to find optimal solutions.
Furthermore, recent advancements have led to the development of deep learning approaches, such as DeepDelta, which are specifically designed to predict the change in properties between two molecules. bohrium.com This is particularly useful in lead optimization, where the goal is to make small modifications to a parent molecule—such as an adamantane scaffold—to enhance its desired characteristics. These models learn directly from molecular pairs and their property differences, showing improved performance, especially when predicting large changes in properties or for molecules with different structural backbones. bohrium.com
The synergy between machine learning and quantum chemistry calculations offers another powerful avenue for investigation. energy.govmdpi.com By using ML to predict an effective Hamiltonian matrix from the positions of atoms in a molecule, researchers can perform calculations at a significantly reduced computational cost compared to traditional quantum chemistry simulations. energy.gov This hybrid approach allows for the accurate prediction of a wide range of molecular properties and dynamics, including the behavior of molecules in excited states, which is crucial for understanding reactivity. energy.gov
The table below provides an overview of common machine learning models and their applications in chemical prediction tasks relevant to adamantane chemistry.
| Machine Learning Model | Typical Application in Chemistry | Relevance to Adamantane Chemistry |
| Random Forest | Predicting reaction yields and classifying molecular activity. numberanalytics.com | Can be used to predict the synthetic yield of new adamantane derivatives and classify their potential biological activities. |
| Neural Networks | Capturing complex, non-linear relationships in large datasets to predict reaction outcomes and molecular properties. numberanalytics.comyoutube.com | Useful for predicting the ADMET properties of various functionalized adamantanes. |
| Graph Convolutional Networks (GCNs) | Operating on molecular graphs to learn features directly from the molecular structure for property prediction. numberanalytics.com | Ideal for modeling how structural modifications to the adamantane cage affect its overall properties and reactivity. |
| Support Vector Machine (SVM) | Classification and regression tasks, such as identifying active compounds and predicting potencies. mdpi.com | Can be applied to predict the binding affinity of adamantane derivatives to specific biological targets. |
| DeepDelta (Pairwise Deep Learning) | Predicting property differences between two molecules to guide molecular optimization. bohrium.com | Directly applicable for optimizing adamantane-based compounds by predicting the effects of specific chemical modifications. |
Supramolecular Chemistry and Self Assembly Research Involving Adamantane Scaffolds
Host-Guest Chemistry with Adamantan-1-amine and its Derivatives
The unique size and hydrophobicity of the adamantane (B196018) cage make it an ideal guest for various molecular hosts. The formation of host-guest complexes is a cornerstone of supramolecular chemistry, enabling applications from drug delivery to the construction of molecular machines.
Cyclodextrin-Adamantane Inclusion Complexes
Cyclodextrins (CDs), a family of cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules in aqueous solutions. The interaction between adamantane derivatives and cyclodextrins is a well-studied example of host-guest chemistry.
Studies on adamantan-1-amine (also known as amantadine) and its hydrochloride salt have shown that they form stable inclusion complexes with both α-cyclodextrin and β-cyclodextrin. osti.gov The formation of these complexes is primarily driven by the hydrophobic effect, where the adamantyl group is encapsulated within the cyclodextrin (B1172386) cavity, displacing "high-energy" water molecules. nih.gov The stoichiometry of these complexes can vary, with both 1:1 and 2:1 (cyclodextrin:adamantane) adducts being observed. osti.gov
A study on various bio-conjugatable adamantane derivatives, including adamantan-1-amine, revealed that β-cyclodextrin can form inclusion adducts with diverse adamantane-to-CD ratios. nih.gov In the case of adamantan-1-amine, a 3:2 (guest:host) complex, (adm-1-NH₂)₃⊂CD₂, was observed in the crystalline state. nih.gov This highlights the complex and varied self-assembly behaviors that can arise.
Table 1: Host-Guest Complexation of Adamantane Derivatives with Cyclodextrins
| Guest Molecule | Host Molecule | Stoichiometry (Guest:Host) | Formation Constant (K) |
|---|---|---|---|
| Adamantan-1-amine | β-Cyclodextrin | 1:1 | ~1 x 10⁵ M⁻¹ osti.govcapes.gov.br |
| Adamantan-1-amine HCl | β-Cyclodextrin | 1:1 | ~1 x 10⁴ M⁻¹ osti.gov |
| Adamantan-1-amine | α-Cyclodextrin | 1:1, 2:1 | Not specified osti.gov |
Cucurbituril-Adamantane Assemblies and Recognition
Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their rigid, hydrophobic cavity and carbonyl-fringed portals make them exceptional hosts for a variety of guest molecules, particularly those with positive charges. Adamantane derivatives, including adamantan-1-amine, exhibit remarkably high affinity for cucurbit[n]urils, especially cucurbit nih.govuril (CB nih.gov). rsc.orgnih.gov
The interaction between the adamantyl group and the CB nih.gov cavity is one of the strongest known non-covalent binding pairs in water, with association constants reaching up to 10¹² M⁻¹. rsc.org This strong binding is attributed to a combination of the hydrophobic effect and ion-dipole interactions between the positively charged ammonium (B1175870) group of the guest and the carbonyl portals of the cucurbituril (B1219460) host. The tight fit of the adamantane cage within the CB nih.gov cavity maximizes van der Waals interactions.
The formation of these highly stable assemblies has led to their exploration in various applications, including pretargeted imaging and drug delivery. nih.gov The strong and specific recognition between adamantane and cucurbituril allows for the construction of complex, multi-component supramolecular systems. While direct studies on the adamantan-1-amine;formic acid salt are limited, the protonated adamantan-1-aminium (B1230121) cation would be expected to form a highly stable inclusion complex with CB nih.gov.
Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies
Recent research has explored the synthesis of novel macrocycles incorporating adamantane units. For instance, a keto-adamantane-based macrocycle has been synthesized by combining adamantane building blocks with π-donor 1,3-dimethoxy-benzene units. nih.govresearchgate.nettandfonline.com These macrocycles can then participate in further supramolecular assembly.
One such keto-adamantane-based macrocycle was shown to form a charge-transfer (CT) co-crystal with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.nettandfonline.com The formation of this assembly is driven by exo-wall CT interactions between the electron-rich macrocycle and the electron-poor DDQ. This demonstrates how the adamantane scaffold can be incorporated into larger, functional supramolecular architectures.
Investigation of Non-Covalent Interactions in Supramolecular Recognition
The self-assembly of this compound and related compounds into ordered supramolecular structures is governed by a variety of non-covalent interactions. nih.gov These weak forces, acting in concert, dictate the final architecture and properties of the resulting assembly.
Role of Hydrogen Bonding in Driving Self-Assembly
Hydrogen bonding plays a crucial role in the crystal engineering of adamantan-1-ammonium salts. In the case of this compound, the protonated amine group (NH₃⁺) of the adamantan-1-aminium cation is a strong hydrogen bond donor, while the carboxylate group (COO⁻) of the formate (B1220265) anion is a hydrogen bond acceptor.
Crystal structure analyses of related adamantan-1-ammonium salts, such as the benzoate (B1203000) and p-toluenesulfonate, reveal extensive hydrogen bonding networks. nih.govnih.gov Typically, all three hydrogen atoms of the ammonium group participate in hydrogen bonds with the oxygen atoms of the anion. nih.gov These interactions often link the cations and anions into infinite chains or more complex three-dimensional networks. nih.gov For instance, in adamantan-1-ammonium benzoate, strong N-H···O intermolecular hydrogen bonds generate infinite chains along the crystallographic b-axis. nih.gov
Table 2: Hydrogen Bonding in Adamantan-1-ammonium Salts
| Compound | Hydrogen Bond Type | Supramolecular Motif |
|---|---|---|
| Adamantan-1-ammonium benzoate | N-H···O | Infinite chains nih.gov |
| Adamantan-1-ammonium p-toluenesulfonate | N-H···O | One-dimensional ribbon-like structure nih.gov |
Contribution of Hydrophobic and π-Stacking Interactions
Beyond the primary role of hydrogen bonding, other non-covalent forces also contribute to the stability of supramolecular assemblies involving adamantane derivatives. The bulky, nonpolar adamantane cage is inherently hydrophobic. In aqueous environments, this drives the aggregation of adamantane moieties to minimize their contact with water, a phenomenon known as the hydrophobic effect. nih.gov
In the context of host-guest complexes with aromatic hosts, π-stacking interactions can also be a significant driving force for assembly. While the formate anion in this compound is not aromatic, this interaction is crucial in other adamantane-based supramolecular systems.
Design and Synthesis of Adamantane-Based Supramolecular Materials
The adamantane cage, with its diamondoid structure, offers exceptional rigidity and a well-defined three-dimensional geometry, making it a preferred building block in supramolecular construction. wikipedia.org Its lipophilic nature drives its association in aqueous environments and its size and shape are perfectly complementary to various macrocyclic hosts, most notably cyclodextrins. solubilityofthings.com This has led to its extensive use in creating a diverse range of supramolecular materials with tailored functionalities.
Development of Supramolecular Polymer Nanoparticles
The principle of host-guest interaction is a cornerstone in the development of supramolecular polymer nanoparticles using adamantane moieties. The strong and specific non-covalent bonding between an adamantane guest and a cyclodextrin host is a powerful tool for driving the self-assembly of polymer chains into well-defined nanoscale architectures.
Researchers have successfully fabricated nanoparticles by mixing polymers functionalized with adamantane groups and polymers functionalized with cyclodextrins. For instance, polyacrylates bearing adamantane side chains can self-assemble with polyacrylates bearing β-cyclodextrin side chains in aqueous solution. solubilityofthings.com This assembly is driven by the formation of inclusion complexes between the adamantane and cyclodextrin units, acting as "smart" crosslinks that hold the nanoparticle together. These nanoparticles typically exhibit average diameters small enough for effective blood circulation, for example, around 35 nm. solubilityofthings.com
These supramolecular nanoparticles are highly valued in biomedical fields, particularly for drug delivery. The reversible nature of the host-guest bond allows for the creation of stimuli-responsive systems. Moreover, the surfaces of these nanoparticles can be further modified, for instance by incorporating targeting ligands like folic acid, to direct them to specific cell types, such as cancer cells. solubilityofthings.com
| Feature | Description | Reference |
| Assembly Principle | Host-guest complexation between adamantane and β-cyclodextrin functionalized polymers. | solubilityofthings.com |
| Typical Size | ~35 nm in diameter, suitable for biomedical applications. | solubilityofthings.com |
| Key Advantage | Modular design allows for incorporation of targeting ligands and therapeutic agents. | solubilityofthings.com |
Formation of Crystalline Supramolecular Architectures
The inherent rigidity and defined geometry of the adamantane scaffold are highly advantageous in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. The adamantane unit can act as a predictable, robust node to direct the formation of ordered, crystalline networks through non-covalent interactions such as hydrogen bonding and van der Waals forces.
For example, the cocrystallization of adamantane derivatives with other molecules can lead to the formation of complex, multi-component crystals. In one instance, the supramolecular self-assembly of amantadine (B194251) hydrochloride (a salt of adamantan-1-amine) with ferulic acid resulted in a novel cocrystal. nih.gov The crystal lattice was stabilized by charge-assisted hydrogen bonds involving the ammonium group of amantadine, chloride ions, and the functional groups of ferulic acid. nih.gov
Similarly, attempts to create diamondoid networks have utilized adamantane-based molecules with tetrahedrally arranged functional groups capable of hydrogen bonding. The reaction between adamantane-1,3,5,7-tetracarboxylic acid and hexamethylenetetramine, another adamantane-like molecule, was designed for this purpose. While a perfect diamondoid network was not achieved due to proton transfer, the attempt resulted in two distinct polymorphic crystalline salts, showcasing how subtle changes can influence the final supramolecular architecture. researchgate.net The crystal structures of various complex adamantane derivatives have been elucidated, providing insight into their packing and intermolecular interactions. researchgate.netumass.edu
| System | Intermolecular Interactions | Outcome | Reference |
| Amantadine HCl + Ferulic Acid | Charge-assisted hydrogen bonds | Ternary cocrystal (3:1:1.5 ratio) | nih.gov |
| Adamantane-tetracarboxylic acid + Hexamethylenetetramine | Hydrogen bonding | Two distinct crystalline polymorphs | researchgate.net |
Synthesis of Adamantane-Type Clusters with Tailored Properties
Beyond its use as a guest molecule, the adamantane cage serves as a structural template for a diverse class of inorganic and organometallic clusters. These adamantane-type clusters mimic the C10 cage structure but are composed of different elements, leading to a wide array of chemical and physical properties. nih.gov
The synthesis of these clusters can be achieved through various methods, including solid-state reactions at high temperatures, solvothermal methods, and rearrangements of precursor molecules. wikipedia.org For instance, germasila-adamantanes, containing both germanium and silicon atoms in the cage framework, have been selectively synthesized. These syntheses can involve cationic rearrangement reactions that allow for the precise placement of germanium atoms into specific bridgehead positions of the adamantane cage. acs.org
These tailored clusters are of significant interest for materials science. Adamantane-type clusters composed of Group 14 and 16 elements, with the general formula [(RT)4E6] (where T is a Group 14 atom and E is a Group 16 atom), have been shown to exhibit remarkable nonlinear optical properties. nih.gov Depending on whether they are in a crystalline or amorphous state, they can produce either second-harmonic generation (SHG) or a highly-directed white-light generation (WLG). nih.govresearchgate.net The ability to tune the elemental composition and the organic substituents (R) on the cluster allows for fine-tuning of these advanced optical properties. researchgate.net
Dynamic Supramolecular Systems and Stimuli-Responsive Architectures
A key feature of supramolecular chemistry is the dynamic and reversible nature of non-covalent bonds. This allows for the creation of "smart" materials and systems that can change their structure and function in response to external signals. nih.gov Adamantane-based systems are particularly well-suited for this purpose due to the well-understood and tunable nature of the adamantane-cyclodextrin interaction. nih.gov
Systems can be designed to assemble or disassemble upon exposure to stimuli such as changes in temperature, pH, or the introduction of a competitive guest molecule. For example, a polymer bearing adamantane side chains can be made thermoresponsive. The complexation of these adamantane groups with cyclodextrin hosts can precisely tune the polymer's lower critical solution temperature (LCST) over a wide range. This allows for controlled phase transitions in response to temperature changes.
This dynamic behavior is critical for applications in controlled release and cellular studies. A supramolecular assembly held together by adamantane-cyclodextrin interactions can be designed to release a payload when a stronger-binding guest is introduced, which competitively displaces the adamantane and triggers disassembly. nih.gov This principle has been used to create dynamic hydrogels and nanoparticle systems for probing cellular environments and delivering therapeutic agents in a controlled manner. nih.gov The ability to switch the presentation of bioactive ligands on a material's surface through these dynamic interactions opens up exciting avenues for tissue engineering and fundamental cell biology research. nih.gov
Mechanistic Studies of Interactions and Reactivity of Adamantan 1 Amine with Formic Acid
Investigation of Acid-Base Equilibria and Protonation States
The primary interaction between adamantan-1-amine and formic acid is a classic Brønsted-Lowry acid-base reaction. Adamantan-1-amine, with its nitrogen-centered lone pair of electrons, acts as a base, while formic acid acts as a proton (H⁺) donor.
In this equilibrium, the amine accepts a proton from the carboxylic acid to form its conjugate acid, the adamantan-1-aminium (B1230121) ion, and the formate (B1220265) anion, the conjugate base of formic acid. The position of this equilibrium is dictated by the relative acidity of the two acids present: formic acid (HCOOH) and the adamantan-1-aminium ion (C₁₀H₁₇NH₃⁺). This relationship is quantified by their respective acid dissociation constants (Ka) or, more conveniently, their pKa values.
The equilibrium constant (Keq) for the reaction can be estimated from the pKa values of the acid and the conjugate acid. A primary amine like adamantan-1-amine has a conjugate acid with a pKa typically in the range of 10-11, reflecting the basicity of the amine. Formic acid is a relatively weak acid with a pKa of approximately 3.77.
The equilibrium expression is: Keq = 10^(pKa_conjugate_acid - pKa_acid)
Using typical values: Keq = 10^(10.5 - 3.77) = 10^6.73
The large positive exponent for the Keq indicates that the equilibrium lies heavily to the right. This means that when adamantan-1-amine and formic acid are mixed, the proton transfer is highly favorable, and the predominant species in solution will be the protonated adamantan-1-aminium cation and the formate anion. The protonation state is thus a salt-like structure in which the amine is protonated.
Table 1: Acid-Base Properties
| Compound | Role | Conjugate Species | pKa | Equilibrium Position |
|---|---|---|---|---|
| Formic Acid (HCOOH) | Acid | Formate (HCOO⁻) | ~3.77 | Favors products |
| Adamantan-1-amine (C₁₀H₁₇NH₂) | Base | Adamantan-1-aminium (C₁₀H₁₇NH₃⁺) | ~10.5 (of conjugate acid) | Favors products |
Detailed Reaction Mechanisms of Formic Acid in Adamantane (B196018) Derivatization
Beyond a simple acid-base reaction, formic acid can participate in the derivatization of adamantan-1-amine, most notably through N-formylation to produce N-(adamantan-1-yl)formamide. This reaction is a type of nucleophilic acyl substitution, where the amine acts as the nucleophile and formic acid provides the formyl group. The direct reaction often requires heat to drive off the water formed, shifting the equilibrium toward the amide product. nih.gov
The mechanism proceeds through the following steps:
Nucleophilic Attack: The nitrogen atom of adamantan-1-amine, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms. This is an intramolecular process or can be mediated by other acid or base molecules in the solution. This step converts the hydroxyl group into a better leaving group (water).
Dehydration: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
Deprotonation: A base (such as another molecule of the amine or formate) removes the final proton from the nitrogen atom to yield the neutral N-(adamantan-1-yl)formamide product.
This formylation can be catalyzed. For instance, some catalysts work by protonating the formic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine. nih.gov This reaction is a key method for creating amide derivatives from primary amines. It is also related to the Leuckart reaction, where formic acid or its derivatives are used as both a reducing agent and a source of the formyl group in the reductive amination of ketones and aldehydes. mdpi.com
Analysis of Steric and Electronic Effects on Molecular Structure and Reactivity
The unique structure of the adamantane cage imparts significant steric and electronic properties that influence the reactivity of the amine group and the structure of its derivatives.
Steric Effects: The adamantyl group is exceptionally bulky. This three-dimensional, rigid cage structure creates significant steric hindrance around the amine functional group. nih.gov This steric bulk can affect reaction rates; for example, the approach of the amine to an electrophile might be slower than for a less hindered amine like ethylamine.
In structural analyses of adamantane derivatives, this steric strain is evident in bond lengths and angles that deviate from ideal values. For example, in a related N-substituted adamantane derivative, the bond between the nitrogen and the adamantane carbon was observed to be longer than a typical N-C aliphatic bond. nih.gov Similarly, bond angles around the nitrogen atom can be distorted to accommodate the bulk of the adamantyl substituent, leading to angles larger than the ideal 120° for a planar nitrogen in an amide. nih.gov This "steric buttressing" is a defining feature of adamantane chemistry. nih.gov
Electronic Effects: The adamantyl group is a saturated hydrocarbon cage and functions as an alkyl group. Alkyl groups are known to be weakly electron-donating through an inductive effect (σ-donation). This effect increases the electron density on the nitrogen atom of adamantan-1-amine. The increased electron density makes the amine more basic and a stronger nucleophile compared to amines attached to electron-withdrawing groups. This enhanced nucleophilicity facilitates its reaction with electrophiles like the carbonyl carbon of formic acid. However, this electronic effect is generally considered less dominant than the profound steric effects of the cage structure. rsc.org
Table 2: Selected Structural Data Illustrating Steric Effects in an Adamantane Derivative
| Structural Parameter | Observation | Implication of Steric Effect |
|---|---|---|
| N–C(adamantane) Bond Length | Longer than expected for a standard N-C single bond. nih.gov | The bulky adamantane group causes bond elongation to relieve steric strain. nih.gov |
| C–N–C Bond Angle | Significantly larger than the ideal 120° for a planar nitrogen. nih.gov | The adamantane group forces the angle to widen to minimize steric repulsion. nih.gov |
Applications in Advanced Materials Science and Functional Molecule Research
Optoelectronic Materials Based on Adamantane (B196018) Scaffolds
The unique diamondoid structure of adamantane has drawn significant interest in the field of materials science, particularly for the development of novel optoelectronic materials. The inherent properties of the adamantane cage, such as its high symmetry and thermal stability, provide a robust scaffold for creating materials with interesting optical properties.
Adamantane-based compounds have emerged as a promising class of materials for nonlinear optical (NLO) applications. NLO materials are capable of altering the properties of light, such as its frequency, and are crucial for technologies like optical data storage, telecommunications, and laser development. Research has shown that both organic derivatives of adamantane and inorganic adamantane-type clusters can exhibit strong NLO responses, including second-harmonic generation (SHG), where the frequency of incident light is doubled. rsc.org
The NLO properties of these materials are highly dependent on their molecular structure and arrangement in the solid state. For instance, crystalline adamantane-based materials are more likely to exhibit SHG, an effect that is closely related to the intermolecular order within the crystal lattice. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO responses of adamantane derivatives. For example, doping adamantane with alkali metals like lithium or sodium has been shown to significantly alter its electronic and optical properties, leading to a dramatic decrease in the energy gap and changes in its NLO behavior. researchgate.net These computational models are instrumental in designing new adamantane-based materials with tailored NLO properties for specific technological applications.
A particularly fascinating application of adamantane-based materials is their ability to generate white light. Certain amorphous adamantane-like molecules, when irradiated with near-infrared laser light, can emit a broad spectrum of light that appears as white light, a phenomenon known as supercontinuum generation. rsc.orgresearchgate.net This is an extreme nonlinear optical effect that has significant potential for the development of new lighting technologies and advanced spectroscopic sources.
Studies have revealed that the ability of an adamantane derivative to generate white light is closely linked to its amorphous or disordered state. researchgate.net In contrast to the SHG observed in crystalline samples, the disordered nature of amorphous materials is believed to be a key factor in enabling the generation of a broad-spectrum supercontinuum. researchgate.net Researchers have been able to manipulate the white-light generation in adamantane-like molecules by substituting different functional groups onto the adamantane core. researchgate.net This allows for the fine-tuning of the electronic and optical properties, and consequently, the characteristics of the emitted white light. The ability to tailor these properties opens up exciting possibilities for creating novel, highly-directed white-light sources. rsc.org
Chemical Sensing and Molecular Recognition Systems
The well-defined, rigid structure of adamantan-1-amine makes it an excellent candidate for use in chemical sensing and molecular recognition systems. Its ability to engage in specific host-guest interactions is a key feature that is exploited in the design of highly selective sensors.
One notable example is the development of a nanochannel sensor for the sensitive and selective detection of adamantanamine. nih.gov This sensor utilizes a host-guest competition mechanism. The inner surface of a conical nanochannel is functionalized with a specific molecule, and then a host molecule, cucurbit researchgate.neturil (CB researchgate.net), is assembled onto this surface. When adamantanamine is introduced, it competes for the cavity of the CB researchgate.net host, causing the CB researchgate.net to be released from the nanochannel surface. This event leads to a detectable change in the ionic current flowing through the nanochannel, allowing for the quantitative detection of adamantanamine at nanomolar concentrations. nih.gov
In another application, 1-adamantanamine has been used as a building block for the synthesis of organosilanes that act as chromogenic and fluorogenic sensors for the detection of tin(II) ions (Sn²⁺). rsc.org These sensors exhibit a "turn-on" fluorescence response in the presence of Sn²⁺, allowing for its highly selective detection with the naked eye. This demonstrates the versatility of the adamantane scaffold in creating chemosensors for various target analytes. rsc.org The principle of molecular recognition, where the adamantane moiety fits into the specific cavity of a host molecule, is a powerful tool for designing such systems. nih.gov
Research into Modulating Molecular Bioactivity and Pharmacological Profiles (General Principles)
The adamantane group is often referred to as a "lipophilic bullet" in medicinal chemistry. nih.gov Its incorporation into drug molecules can significantly alter their biological activity and pharmacological properties. This is primarily due to its unique combination of bulkiness, rigidity, and high lipophilicity.
One of the most well-established roles of the adamantane moiety in drug design is its ability to increase the lipophilicity of a molecule. nih.govmdpi.com Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By increasing a molecule's lipophilicity, the adamantane group can enhance its ability to cross biological membranes, such as the blood-brain barrier. researchgate.net This can lead to improved bioavailability, meaning a greater fraction of the administered drug reaches the systemic circulation and its target site. nih.gov
The rigid adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and prolonging its duration of action. mdpi.com The significant impact of the adamantane group on lipophilicity is a key reason for its widespread use in modifying existing drugs to improve their pharmacokinetic profiles. nih.gov
Table 1: Influence of Adamantane on Physicochemical Properties
| Property | Influence of Adamantane Moiety | Reference |
| Lipophilicity (cLogP) | Significant increase | nih.gov |
| Bioavailability | Generally enhanced | nih.govresearchgate.net |
| Metabolic Stability | Increased due to steric shielding | mdpi.com |
This table provides a generalized overview. The actual impact can vary depending on the specific molecular context.
The three-dimensional and rigid nature of the adamantane scaffold allows for the precise spatial arrangement of functional groups. nih.gov This is a significant advantage in designing molecules that can bind to specific biological targets, such as receptors and enzymes, with high affinity and selectivity. The bulky adamantane group can act as a "space-filling" moiety, occupying hydrophobic pockets within a receptor's binding site. nih.gov
For example, adamantane derivatives have been synthesized and studied for their ability to bind to sigma receptors, which are implicated in various neurological disorders. nih.govnih.gov By using the adamantane cage as a rigid scaffold, researchers can systematically modify the attached functional groups to optimize the molecule's interaction with the receptor, leading to ligands with high binding affinity and selectivity for a particular receptor subtype. nih.gov This "scaffold-based" approach to drug design, where the adamantane unit serves as a rigid anchor, is a powerful strategy in modern medicinal chemistry for developing targeted therapies. nih.govpublish.csiro.au
Development of Biological Probes and Cell-Interactive Matrices
The unique structural properties of the adamantane cage, derived from Adamantan-1-amine, have positioned it as a valuable component in the design of sophisticated tools for advanced materials science and functional molecule research. While direct applications of the specific salt "Adamantan-1-amine;formic acid" in biological probes and cell-interactive matrices are not extensively documented in current research, the foundational adamantane structure is a key building block in these areas. Its inherent lipophilicity and rigid, three-dimensional geometry are leveraged to create novel probes for bioimaging and to construct matrices that facilitate cellular interaction.
The adamantane moiety's cage-like structure provides a stable and predictable scaffold for the attachment of various functional groups, making it an ideal platform for the development of highly specific biological probes. researchgate.net This has been demonstrated in the creation of adamantane-dioxetane-based chemiluminescent probes designed for the sensitive bioimaging of reactive oxygen species like hydrogen peroxide. researchgate.netacs.org In these probes, the adamantane group serves to enhance the stability of the dioxetane luminophore, a critical factor for its use in aqueous physiological environments. researchgate.net
Research has led to the development of adamantane-dioxetane probes with high selectivity and sensitivity, capable of detecting endogenous hydrogen peroxide with a very low limit of detection (LOD = 0.511 nM). acs.org These probes have shown excellent biocompatibility and have been successfully used for real-time monitoring of H₂O₂ dynamics in living cells and even in animal models of disease, such as acute colitis. acs.org The success of these probes underscores the potential of the adamantane scaffold in creating advanced diagnostic and imaging tools.
The lipophilic nature of the adamantane unit is a significant asset in the design of molecules intended to interact with cell membranes. nih.gov This property allows adamantane derivatives to act as robust anchors within the lipid bilayers of cell membranes, a principle that is fundamental to creating cell-interactive matrices and targeted drug delivery systems. nih.gov By functionalizing the adamantane core with specific ligands, it is possible to create surfaces that can selectively recognize and interact with cellular receptors, thereby guiding cell behavior or delivering molecular cargo. nih.gov
While not a direct biological application, the use of adamantane-containing acrylate (B77674) copolymers in matrix resins for deep-UV lithography highlights the versatility of the adamantane structure in creating highly defined, micro-structured materials. rsc.org These resins, which can be used for thermal nanoimprint lithography, demonstrate the capacity of adamantane to impart thermal stability and enable the fabrication of precise patterns at the nanoscale. rsc.org This capability is conceptually transferable to the creation of patterned biomaterial scaffolds that can direct cell growth and tissue formation.
Formic acid, the counter-ion in the specified compound, also has relevant applications in the fabrication of biological matrices. It has been effectively used as a decellularizing agent to prepare acellular extracellular matrix (aECM) hydrogels from porcine skin. nih.gov This process, which involves treating the tissue with a high concentration of formic acid, efficiently removes cellular components while preserving the essential extracellular matrix structure, creating a biocompatible scaffold for wound healing applications. nih.gov Furthermore, formic acid, in conjunction with calcium chloride, has been used to regenerate silk fibroin from various silk sources into films with controlled secondary structures, demonstrating its role in processing and assembling biomaterials. acs.org
Interactive Table of Research Findings
| Application Area | Key Component | Specific Use | Notable Finding | Reference |
| Biological Probes | Adamantane-Dioxetane | Chemiluminescent probe for H₂O₂ imaging | Achieved a low limit of detection (0.511 nM) and used for in vivo imaging in a mouse model. | acs.org |
| Cell-Interactive Matrices | Adamantane Derivatives | Lipid bilayer anchor for surface recognition | Enhances lipophilicity and stability, enabling interaction with cell receptors. | nih.gov |
| Biomaterial Processing | Formic Acid | Decellularization of porcine skin | Efficiently creates acellular extracellular matrix hydrogels for wound healing. | nih.gov |
| Biomaterial Processing | Formic Acid | Regeneration of silk films | Modifies the secondary structure of silk fibroin to create films with tailored properties. | acs.org |
| Nanofabrication | Adamantane-containing Resins | Matrix for deep-UV and nanoimprint lithography | Provides thermal stability for creating high-resolution nanopatterns. | rsc.org |
Q & A
Q. How can Adamantan-1-amine be synthesized, and what analytical methods confirm its structural integrity?
Adamantan-1-amine is synthesized via electrochemical Hofmann rearrangement mediated by NaBr, achieving high yields (~89%) . Structural confirmation involves 1H and 13C NMR spectroscopy to verify the adamantane backbone and amine functional group. For purity assessment, melting point analysis (109–110°C) and chromatographic techniques (e.g., GC-MS) are critical .
Q. What experimental setups quantify formic acid emissions from heritage materials like paper and wood?
Formic acid emissions are quantified using ion chromatography (IC) to analyze chamber air samples. Key parameters include:
- Area-specific emission rates (SERa) : Calculated as µg·m⁻²·h⁻¹ under controlled temperature (e.g., 23°C vs. 10°C) and relative humidity (RH; 50% vs. 20%) .
- Sampling protocols : Pre-condition chambers for 24 hours, use standardized loading factors (surface area-to-volume ratios), and validate with blank chamber tests to minimize background contamination .
Q. How does solubility in formic acid influence Adamantan-1-amine’s application in pharmaceutical formulations?
Adamantan-1-amine hydrochloride is highly soluble in formic acid, enabling its use as a solvent for synthesizing bioactive carbamates or metal complexes. This solubility facilitates pH-dependent reactions (e.g., acetylation with pyridine and acetic anhydride) for derivatization studies .
Advanced Research Questions
Q. What methodological challenges arise when correlating VOC emissions from paper to degradation pathways?
While acetic acid dominates VOC profiles from aged paper, overlapping sources (e.g., adhesives, paints) complicate its use as a unique degradation marker. Advanced approaches include:
Q. How do temperature and RH synergistically affect formic acid emission dynamics in heritage storage environments?
Lowering temperature from 23°C to 10°C reduces emission rates by 2–4× , while reducing RH from 50% to 20% decreases rates by ≥2× . Mechanistically, temperature governs vapor pressure-driven diffusion, while RH modulates moisture-driven hydrolysis of cellulose/hemicellulose . For modeling, use Arrhenius-type equations with activation energies derived from chamber tests .
Q. What contradictions exist in reported emission rates of formic acid from cellulose acetate materials?
Discrepancies arise from material heterogeneity (e.g., plasticizer content) and methodological variability:
- Sample history : Cellulose acetate negatives emit 3185 µg·m⁻²·h⁻¹, 10× higher than softwood packaging, but degradation state (e.g., acetyl group loss) alters rates .
- Measurement protocols : Compare SERa (area-based) vs. SERm (mass-based) to resolve inconsistencies between studies .
Q. How can Adamantan-1-amine-metal complexes be optimized for catalytic or therapeutic applications?
- Synthesis : React Adamantan-1-amine with Pt(II) or Pt(IV) salts under inert conditions to form stable complexes with adamantylamine as a non-leaving ligand .
- Characterization : Use FTIR to confirm metal-N bonding and X-ray crystallography for structural elucidation. Antitumor activity is assessed via in vitro assays against cisplatin-resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
